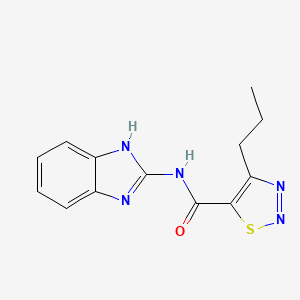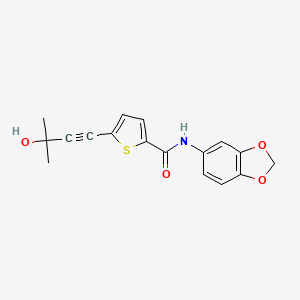
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects and ease of accessibility. However, its abuse has led to numerous cases of overdose and death. Despite its negative effects, U-47700 has been the subject of scientific research due to its potential use in the field of medicine.
Mecanismo De Acción
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. It binds to the receptors and activates them, leading to the inhibition of the release of neurotransmitters that transmit pain signals. This results in a decrease in pain perception.
Biochemical and Physiological Effects
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter that is associated with pleasure and reward. It also increases the release of norepinephrine, which is involved in the body's fight or flight response. N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has also been found to cause sedation, respiratory depression, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has a number of advantages and limitations for use in laboratory experiments. Its potent analgesic effects make it a useful tool for studying pain perception and the mechanisms of action of opioid drugs. However, its potential for abuse and toxicity make it a risky substance to work with. It is important to use appropriate safety measures and follow strict protocols when handling N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide in the laboratory.
Direcciones Futuras
There are a number of future directions for research on N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide. One area of interest is the development of safer and more effective opioid analgesics that have a lower risk of abuse and toxicity. Another area of research is the development of drugs that can be used to treat opioid addiction and withdrawal. Further studies are also needed to better understand the mechanisms of action and biochemical effects of N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide.
Métodos De Síntesis
The synthesis of N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide involves the reaction of 4-piperidone hydrochloride with 3-phenylbutyric acid to form 4-piperidone-1-(3-phenylbutyl) intermediate. The intermediate is then reacted with 2-bromo-3'-methoxyacetophenone in the presence of a base to form N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has been the subject of scientific research due to its potential use as an analgesic drug. Studies have shown that it has a potent analgesic effect that is comparable to that of morphine. It has also been found to have a lower risk of respiratory depression, which is a common side effect of opioid drugs. N-(3'-methoxy-2-biphenylyl)-1-(3-phenylbutyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-phenylbutyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O2/c1-22(23-9-4-3-5-10-23)15-18-31-19-16-24(17-20-31)29(32)30-28-14-7-6-13-27(28)25-11-8-12-26(21-25)33-2/h3-14,21-22,24H,15-20H2,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVLDLLOVXLOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCC(CC1)C(=O)NC2=CC=CC=C2C3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxyphenyl)phenyl]-1-(3-phenylbutyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6076876.png)

![(3-chlorophenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B6076903.png)
![1-{3-[1-(1,3-benzodioxol-5-ylacetyl)-3-piperidinyl]propanoyl}-4-methylpiperazine](/img/structure/B6076915.png)

![1-{2-[3-(3-isopropoxybenzoyl)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6076938.png)

![ethyl 2-anilino-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6076947.png)
![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6076951.png)
![N-({1-[(2'-methyl-3-biphenylyl)methyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6076965.png)
![4-fluoro-N-({1-[(2-methoxyphenoxy)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6076972.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,2-dimethylpropanamide](/img/structure/B6076988.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]propanamide](/img/structure/B6076991.png)